molecular formula C22H20N6O4 B3298940 9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-49-6

9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B3298940
CAS No.: 898446-49-6
M. Wt: 432.4 g/mol
InChI Key: XEENNPPBVGWZQP-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core modified with substituents at positions 2, 8, and 7. The 8-oxo group contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-22(2,3)12-8-10-13(11-9-12)27-20-17(25-21(27)30)16(18(23)29)24-19(26-20)14-6-4-5-7-15(14)28(31)32/h4-11H,1-3H3,(H2,23,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEENNPPBVGWZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with the molecular formula C22H20N6O4 and a molecular weight of 432.4 g/mol, is a compound of interest in various biological studies. Its unique structure and properties suggest potential applications in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC22H20N6O4
Molecular Weight432.4 g/mol
PurityTypically ≥ 95%
CAS Number898446-49-6

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. The presence of the nitrophenyl and purine moieties suggests mechanisms involving radical scavenging and modulation of cellular signaling pathways.

  • Antioxidant Activity : The compound has been shown to act as a radical scavenger, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
  • Inhibition of Tumor Growth : Studies on similar purine derivatives have indicated potential inhibitory effects on tumor cell proliferation. The structural analogs often interact with key enzymes involved in nucleic acid metabolism, thereby affecting cancer cell viability.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Hepatocarcinogenesis : A study examined derivatives of phenyl N-tert-butyl nitrone and their effects on hepatocarcinogenesis. It was found that specific derivatives could reduce oxidative injury and preneoplastic lesions in liver tissues . This suggests that similar compounds might exhibit protective effects against liver cancer.
  • Cytotoxicity Screening : In a screening assay for cytotoxicity against various cell lines, compounds structurally related to this purine derivative showed varying degrees of inhibition against tumor cell lines, indicating potential therapeutic applications .
  • Antiviral Properties : Research into N-heterocycles has highlighted their potential as antiviral agents. Compounds with structural similarities have demonstrated significant activity against viral replication mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name (CAS No.) Substituents (Position 2 / Position 9) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (Not listed in evidence) 2-(2-nitrophenyl)/9-(4-tert-butylphenyl) C₂₂H₂₁N₅O₄ 427.44 (calc.) Hypothesized: High lipophilicity, kinase inhibition potential
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-... (900010-96-0) 2-(4-fluorophenyl)/9-(2-ethoxyphenyl) C₂₀H₁₆FN₅O₃ 393.37 Research use; fluorine enhances metabolic stability
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-... (869069-21-6) 2-(4-ethoxyphenyl)/9-(2-methoxyphenyl) C₂₁H₁₉N₅O₄ 405.40 High-purity synthesis intermediate; methoxy improves solubility
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... (64440-99-9) 2-methyl/9-(4-methylphenyl) C₁₄H₁₃N₅O₂ 283.28 Simpler structure; methyl groups reduce steric hindrance
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-... (1022155-73-2) 2-(4-hydroxyphenylamino)/9-(2-methoxyphenyl) C₁₉H₁₆N₆O₄ 400.36 Hydroxy group enables hydrogen bonding; potential for metal chelation

Key Observations

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound likely increases lipophilicity compared to analogs with smaller alkyl/alkoxy groups (e.g., methyl in or ethoxy in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • The 2-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like methoxy () or hydroxy (), which could modulate electronic interactions in binding pockets.

Functional Group Diversity :

  • Fluorine in and nitro in the target compound may confer metabolic resistance, whereas hydroxy groups () increase polarity and susceptibility to conjugation.

Synthetic Utility :

  • Compounds like and are marketed as high-purity intermediates, suggesting the target compound could serve similar roles in multistep syntheses.

Research and Application Insights

  • Kinase Inhibition : The purine-6-carboxamide scaffold is prevalent in kinase inhibitors (e.g., Janus kinase inhibitors). The tert-butyl and nitrophenyl groups in the target compound may optimize binding to hydrophobic pockets or allosteric sites, though specific activity data are lacking .
  • Material Science : Nitro groups can participate in charge-transfer complexes, suggesting applications in organic electronics or explosives detection.

Q & A

Q. What are the key considerations for synthesizing 9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step organic reactions with precise control of:
  • Temperature : Elevated temperatures (e.g., 70–100°C) for condensation steps (e.g., purine core formation) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective functionalization of the purine scaffold .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .
  • Purification : Reverse-phase chromatography (acetonitrile/water gradients) to isolate the final product .
    • Critical Data : Typical yields range from 60–90% under optimized conditions, with purity >95% confirmed by HPLC .

Q. How do the solubility and stability of this compound influence experimental design in biological assays?

  • Methodological Answer :
  • Solubility : Moderate solubility in DMSO (10–20 mM stock solutions) due to hydrophobic tert-butyl and nitrophenyl groups; aqueous solubility is pH-dependent (enhanced at pH <5 via carboxamide protonation) .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Stability in cell culture media should be verified via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s enzyme inhibition potency across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Variations in buffer pH, ionic strength, or cofactor concentrations (e.g., ATP levels in kinase assays). Standardize protocols using reference inhibitors .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing tert-butyl with fluorophenyl) to identify substituent-specific effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to nitro group orientation .

Q. What advanced techniques validate the compound’s mechanism of action in modulating inflammatory pathways?

  • Methodological Answer :
  • Target Identification : Use CRISPR-Cas9 knockout models to confirm dependency on specific targets (e.g., NF-κB or COX-2) .
  • Pathway Analysis : Phosphoproteomics (LC-MS/MS) to map downstream signaling changes post-treatment .
  • In Vivo Validation : Dose-response studies in murine inflammation models (e.g., carrageenan-induced paw edema) with histopathological correlation .

Q. How can computational methods optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Train models on datasets of purine derivatives to predict logP, bioavailability, and metabolic stability .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions (e.g., para to tert-butyl) to enhance solubility .
  • MD Simulations : Assess binding pocket dynamics to prioritize modifications that maintain target engagement .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions in scaled-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .
  • Response Surface Methodology (RSM) : Identify optimal conditions for maximizing yield while minimizing byproduct formation .

Q. How should researchers address batch-to-batch variability in biological activity assays?

  • Methodological Answer :
  • Internal Controls : Include reference compounds (e.g., staurosporine for kinase assays) in every assay plate .
  • Quality Metrics : Calculate Z’-factors to validate assay robustness; discard batches with Z’ <0.5 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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